N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Description
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H24N2O5S and its molecular weight is 380.46. The purity is usually 95%.
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Scientific Research Applications
Disposition and Metabolism
A study by Renzulli et al. (2011) explored the disposition and metabolism of a related compound, focusing on its pharmacokinetics and metabolic pathways in humans. This research provides insights into the drug's elimination process, primarily through feces, and identifies major metabolites, highlighting the compound's extensive metabolism involving the benzofuran ring oxidation (Renzulli et al., 2011).
Synthesis and Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) synthesized a series of piperidine derivatives to evaluate their anti-acetylcholinesterase activity. This study reveals the impact of substituting the benzamide moiety on enhancing activity, providing a foundation for developing potent inhibitors for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Serotonin Receptor Agonists
Research by Sonda et al. (2003, 2004) into benzamide derivatives as serotonin 4 receptor agonists underscores the therapeutic potential of these compounds in enhancing gastrointestinal motility. These studies contribute to the development of treatments for gastrointestinal disorders, emphasizing the significance of the piperidine ring's substitution in influencing pharmacological profiles (Sonda et al., 2003) (Sonda et al., 2004).
Oxidative Metabolism in Antidepressant Development
Hvenegaard et al. (2012) examined the oxidative metabolism of Lu AA21004, a novel antidepressant, identifying key enzymes involved in its metabolic pathway. This research is critical for understanding the drug's pharmacokinetics and optimizing its therapeutic efficacy (Hvenegaard et al., 2012).
Antimicrobial Activity
Othman et al. (2019) studied the antimicrobial activity of Schiff base derivatives, providing valuable information on the potential of such compounds to combat bacterial and fungal infections. This research highlights the importance of structural modification in developing effective antimicrobial agents (Othman et al., 2019).
Cannabinoid Receptor Interaction
Shim et al. (2002) investigated the molecular interaction of a cannabinoid receptor antagonist, offering insights into the receptor binding and antagonistic mechanism. This study contributes to the understanding of cannabinoid receptor modulation and its implications for therapeutic interventions (Shim et al., 2002).
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-26(23,24)20-10-7-13(8-11-20)18(22)19-9-6-15(21)17-12-14-4-2-3-5-16(14)25-17/h2-5,12-13,15,21H,6-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSPYYUWZOVCIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCC(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.